3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring with a dioxo functional group attached to a phenylpropanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid typically involves the reaction of 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the dioxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid can be compared with other similar compounds, such as:
4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid: This compound has a similar thiazolidine ring but with a benzoic acid moiety instead of a propanoic acid moiety.
3-Cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea:
4-Chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid: This compound includes a chloro substituent on the benzoic acid moiety, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)7-4-10-2-5-11(6-3-10)13-8-1-9-18(13,16)17/h2-3,5-6H,1,4,7-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSCRFOJIFAWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.